molecular formula C17H18N4OS B4083318 6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B4083318
M. Wt: 326.4 g/mol
InChI Key: SKRJFINWCFYLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and related compounds involves multicomponent cyclocondensation reactions, utilizing green chemistry principles. Kiyani and Bamdad (2018) demonstrated the use of sodium ascorbate as an eco-friendly catalyst for synthesizing densely functionalized pyrazoles through a one-pot three-component cyclocondensation (3-CC) of aldehydes, phenylhydrazine, and malononitrile, highlighting the compound's synthesis under mild conditions and environmental benefits (Kiyani & Bamdad, 2018). Additionally, Bhosle et al. (2016) achieved the synthesis using a deep eutectic solvent, presenting a green and efficient method that avoids toxic catalysts and solvents (Bhosle et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its pyrazole core, linked to a dihydropyrano ring and substituted by various functional groups. Spectroscopic and structural investigations, such as those conducted by Kumar et al. (2020), using FT-IR, NMR, docking, and DFT methods, provide deep insights into the compound's molecular geometry, electronic structure, and potential interactions with biological targets (Kumar et al., 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its reactive functional groups, offering a versatile scaffold for synthesizing biologically active molecules. For instance, its amino group can engage in nucleophilic substitution reactions, while the carbonitrile group may undergo cycloaddition reactions. Studies like those by Atar et al. (2014) explore its reactivity in multicomponent reactions under green conditions, emphasizing the compound's utility in creating diverse heterocyclic structures (Atar et al., 2014).

properties

IUPAC Name

6-amino-4-cyclohexyl-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c18-9-11-13(10-5-2-1-3-6-10)14-15(12-7-4-8-23-12)20-21-17(14)22-16(11)19/h4,7-8,10,13H,1-3,5-6,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRJFINWCFYLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
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6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-4-cyclohexyl-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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